N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide
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Overview
Description
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 4-hydroxy-1-naphthaldehyde with 4-methylthiophenol in the presence of a base to form the thioether linkage. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-quinolones
- 4-Hydroxy-3-methoxyphenylacetonitrile
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}benzenesulfonamide is unique due to its combination of a naphthalene ring, a sulfonamide group, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19NO3S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15,24-25H,1H3 |
InChI Key |
HSGUQPDMBOLILV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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